molecular formula C7H7NO3S B1397230 2-(Methylsulfonyl)nicotinaldehyde CAS No. 1353878-25-7

2-(Methylsulfonyl)nicotinaldehyde

Cat. No. B1397230
M. Wt: 185.2 g/mol
InChI Key: KVLNNEJGGWIDKO-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)nicotinaldehyde is a chemical compound with the molecular formula C7H7NO3S . It has a molecular weight of 185.2 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 2-(Methylsulfonyl)nicotinaldehyde is 1S/C7H7NO3S/c1-12(10,11)7-6(5-9)3-2-4-8-7/h2-5H,1H3 . The compound’s structure includes a methylsulfonyl group attached to a nicotinaldehyde molecule .


Physical And Chemical Properties Analysis

2-(Methylsulfonyl)nicotinaldehyde is a solid compound . It has a molecular weight of 185.2 and a molecular formula of C7H7NO3S . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Sulfhydryl Group Determination : A study by Ellman (1959) highlights the synthesis of water-soluble aromatic disulfides for determining sulfhydryl groups, which is significant in understanding biological materials.

  • Sulfonylurea Herbicides in Soil : Research by Li et al. (1996) discusses the determination of sulfonylurea herbicides in soil, underscoring the importance of 2-(Methylsulfonyl) compounds in environmental chemistry.

  • Synthesis of Vinylsulfones and Vinylsulfonamides : A 2020 study elaborates on the synthesis of vinylsulfones and vinylsulfonamides, which have wide biological activities and are used in synthetic organic chemistry. This emphasizes the role of methylsulfonyl compounds in pharmaceutical and chemical synthesis. (Kharkov University Bulletin Chemical Series, 2020)

  • Methylsulfonylation of Alkenes : He et al. (2019) explored the direct C-H methylsulfonylation of alkenes using inorganic sodium metabisulfite, demonstrating the application of methylsulfonyl groups in organic synthesis. (He et al., 2019)

  • Nonlinear Optics Materials : Ulman et al. (1990) studied sulfonyl-containing materials for nonlinear optics, highlighting the significance of methylsulfonyl groups in the development of advanced optical materials. (Ulman et al., 1990)

  • Antibacterial Activity of Sulfonamide Derivatives : Özdemir et al. (2009) synthesized sulfonamide derivatives, including methylsulfonyl compounds, and evaluated their antibacterial activity, indicating the potential of these compounds in developing new antibacterial agents. (Özdemir et al., 2009)

  • Phosphorylating Agent Development : A study by Beld et al. (1984) on bis[2‐(methylsulfonyl)ethyl] phosphochloridate showcases its use as a phosphorylating agent, demonstrating the chemical versatility of methylsulfonyl derivatives. (Beld et al., 1984)

  • Synthesis of 3-(Methylsulfonyl)benzo[b]thiophenes : Gong et al. (2019) developed a method for generating 3-(methylsulfonyl)benzo[b]thiophenes, further illustrating the application of methylsulfonyl compounds in organic synthesis. (Gong et al., 2019)

  • COX-2 Inhibition in Cancer Research : Laube et al. (2019) investigated sulfonamide-substituted compounds, including methylsulfonyl derivatives, for COX-2 inhibition, relevant in cancer research and drug development. (Laube et al., 2019)

  • Characterization of Nicotinamidases : Research by French et al. (2010) on nicotinamidases and their inhibition by nicotinaldehydes, including 2-(Methylsulfonyl)nicotinaldehyde, contributes to our understanding of these enzymes in various biological processes. (French et al., 2010)

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

2-methylsulfonylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-12(10,11)7-6(5-9)3-2-4-8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLNNEJGGWIDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methanesulfonylpyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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